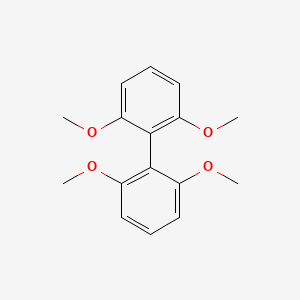![molecular formula C15H12BrNO2 B3249503 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione CAS No. 194719-56-7](/img/structure/B3249503.png)
2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione
Vue d'ensemble
Description
2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione is a chemical compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of a bromopropyl group attached to the benzo[de]isoquinoline-1,3-dione core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of benzo[de]isoquinoline-1,3-dione with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the benzo[de]isoquinoline-1,3-dione core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The bromopropyl group can participate in intramolecular cyclization reactions to form cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Applications De Recherche Scientifique
2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe or chemosensor due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as a reactive site for binding to biological macromolecules such as proteins or nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also enable it to participate in electron transfer processes, which can influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione: Similar structure but with a hydroxypropyl group instead of a bromopropyl group.
2-(3-Aminopropyl)benzo[de]isoquinoline-1,3-dione: Contains an aminopropyl group, offering different reactivity and biological activity.
2-(3-Methoxypropyl)benzo[de]isoquinoline-1,3-dione: Features a methoxypropyl group, which can influence its solubility and chemical behavior.
Uniqueness
2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of the bromopropyl group, which provides a versatile site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse properties and applications. Its ability to undergo various chemical reactions and its potential as a building block in organic synthesis make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(3-bromopropyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORWFHTBUGGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azaspiro[3.3]heptan-1-one](/img/structure/B3249423.png)
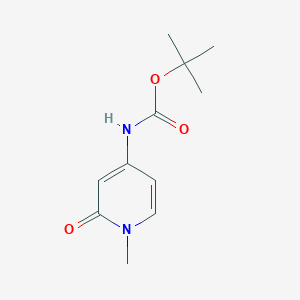
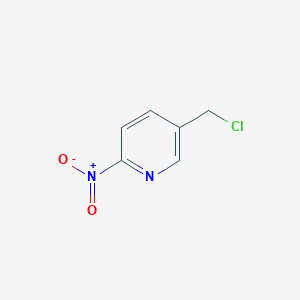
![2-(5-Aminoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3249438.png)
![Imidazo[1,2-a]pyridine-3-ethanol](/img/structure/B3249444.png)
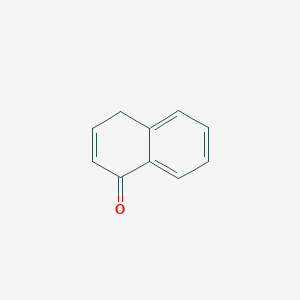
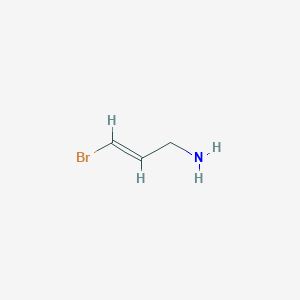
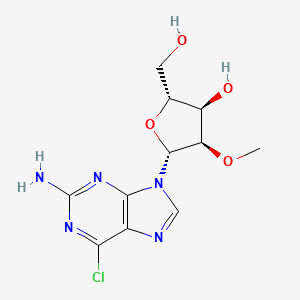
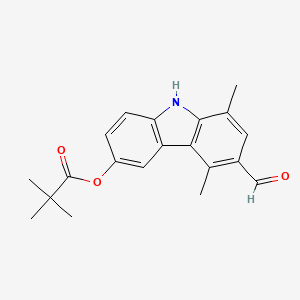
![3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide](/img/structure/B3249492.png)
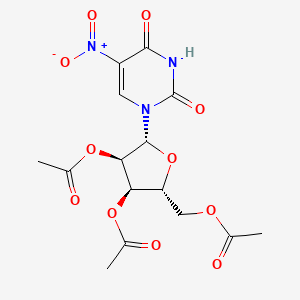
![{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine](/img/structure/B3249508.png)
![{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine](/img/structure/B3249514.png)
